(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Organocatalysis and Synthesis
Organolanthanide complexes catalyze the regioselective intermolecular hydroamination of alkenes, alkynes, and vinylarenes, presenting a method for the synthesis of amines and imines. This catalysis showcases the utility in the synthesis of structurally diverse organic compounds, including the potential involvement of "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" derivatives in such reactions (Ryu, Li, & Marks, 2003).
Chiral Resolution Agents
"(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" has been identified as a chiral resolution reagent that reacts with a variety of α-chiral primary and secondary amines. This demonstrates the potential for derivatives like "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" to be involved in the enantiomeric resolution of amines, which is crucial for the synthesis of enantiopure pharmaceuticals (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Material Science
A study on the curing system of benzoxazine with amine highlights the reactivity and reaction mechanism leading to improved thermosetting resins. This suggests that compounds like "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" could be utilized in developing new materials with enhanced chemical structure, properties, and processability (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).
Fluorescent Signaling
Attachment of electron-withdrawing fluorophores to a cryptand, which forms inclusion complexes with metals, can modulate fluorescence signaling. This indicates the potential for functionalized derivatives of "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" to serve as components in the development of fluorescent probes for metal ions (Bag & Bharadwaj, 2004).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Future Directions
This could include potential applications, necessary further research, and the compound’s role in future scientific developments.
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-8-15-9-12(11)14-6-7-16-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNKBSUVXXEIRF-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)F)NCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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